Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(13)11(7-12)4-5-11/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDGHBGXDMQQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate, with the CAS number 1262407-85-1, is a spirocyclic compound characterized by a unique structural configuration that includes a spiro junction between a seven-membered and a four-membered ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets and pathways.
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate |
| CAS Number | 1262407-85-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The amino group in its structure can form hydrogen bonds, enhancing its interaction with biological targets. This compound may modulate enzymatic activities and receptor functions, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : It has been shown to possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in studies involving cell lines exposed to oxidative agents like tert-butyl hydroperoxide (tBHP) .
- Neuroprotective Effects : In vitro studies have suggested that compounds structurally related to this compound can protect neuronal cells from apoptosis induced by oxidative stress . The underlying mechanisms often involve the activation of signaling pathways such as ERK/MAPK and PI3K/Akt.
- Potential Therapeutic Applications : As a building block in medicinal chemistry, this compound can be synthesized into derivatives that may have therapeutic applications in treating neurodegenerative diseases and other conditions associated with oxidative damage.
Study on Neuroprotection
A study investigated the protective effects of spirocyclic compounds against tBHP-induced cell death in SH-SY5Y neuroblastoma cells. The results indicated that these compounds could significantly reduce cell death by modulating apoptotic pathways, suggesting their potential use in neuroprotective therapies .
Antioxidative Properties
Another research focused on the antioxidative effects of related compounds on HepG2 cells exposed to tBHP. The study demonstrated that pretreatment with certain spirocyclic compounds could restore mitochondrial function and reduce markers of oxidative stress, highlighting their therapeutic potential in hepatic disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Key Findings:
Functional Group Influence: Hydroxyl (7-OH): Enhances hydrogen-bonding capacity, making the compound suitable for polar interactions in drug-receptor binding . Amino (7-NH₂): Increases nucleophilicity, enabling participation in amide coupling or urea formation. Enantiomeric forms (7S/7R) are critical for chiral drug synthesis . 1-Oxa: Introduces an ether linkage, reducing basicity while improving metabolic stability in spirocyclic scaffolds .
Molecular Weight and Solubility: Compounds with bulkier substituents (e.g., benzyl) exhibit higher molecular weights (~246 g/mol) and lower aqueous solubility, favoring lipid-based formulations . Amino derivatives (212–226 g/mol) generally have better solubility in polar aprotic solvents like DMF or DMSO .
Storage Stability :
- The 1-oxa analog requires freezing (-20°C) due to hydrolytic sensitivity of the ether moiety, whereas carbamate-protected derivatives (e.g., tert-butyl) are stable at room temperature .
Applications: Hydroxyl and Amino Derivatives: Widely used in PROTAC (Proteolysis-Targeting Chimeras) development due to their ability to engage E3 ligases . Formyl and Benzyl Derivatives: Serve as intermediates for click chemistry or peptide mimetics .
Q & A
Q. What are the recommended storage conditions for Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate to ensure stability?
Methodological Answer: To preserve stability, store the compound at -80°C for up to 6 months or -20°C for up to 1 month in aliquoted solutions to avoid freeze-thaw degradation. Use anhydrous DMSO as the primary solvent, and ensure solutions are clarified via sonication (37°C) or vortexing before storage .
Q. How can researchers confirm the purity of this compound after synthesis?
Methodological Answer: Purity assessment should combine:
- HPLC (C18 column, acetonitrile/water gradient) to quantify organic impurities.
- 1H/13C NMR (in CDCl3 or DMSO-d6) to verify structural integrity and detect residual solvents.
- Mass spectrometry (HRMS) for molecular ion confirmation. Certificates of Analysis (COA) from suppliers typically report >97% purity via these methods .
Q. What are the common solvents and techniques recommended for dissolving this compound in experimental settings?
Methodological Answer:
- Primary solvent: DMSO (warm to 37°C and sonicate for 10–15 minutes).
- Alternative solvents: Ethanol or methanol, though solubility may require higher concentrations (e.g., 10–20 mM). For in vivo studies, prepare a DMSO/PEG300/Tween 80/saline emulsion (e.g., 5% DMSO, 40% PEG300, 2% Tween 80, 53% saline) to maintain solubility and biocompatibility .
Q. Which spectroscopic techniques are most reliable for characterizing the spirocyclic structure of this compound?
Methodological Answer:
- X-ray crystallography (using SHELXL/SHELXTL software) resolves spirocyclic conformation and hydrogen-bonding networks .
- 2D NMR (COSY, HSQC, HMBC) assigns cyclopropane and azaspiro ring protons/carbons.
- IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .
Advanced Research Questions
Q. What methodological approaches are effective for resolving contradictory data in the stereochemical analysis of this compound derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELXL for refinement to resolve ambiguous NOE or chiral HPLC data .
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by correlating experimental and computed spectra.
- Dynamic NMR : Detects atropisomerism or ring-flipping in spirocyclic systems (e.g., variable-temperature 1H NMR) .
Q. How can researchers optimize enantioselective synthesis routes for this compound to achieve high ee values?
Methodological Answer:
- Catalytic asymmetric hydrogenation : Use [RuCl(benzene)(S)-SunPhos]Cl to hydrogenate protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates (98.7% ee achieved in related azaspiro systems) .
- Chiral auxiliary strategies : Introduce tert-butyloxycarbonyl (Boc) groups to stabilize intermediates during cyclopropanation .
Q. What strategies are employed to address low yields in the cyclopropane ring formation during synthesis?
Methodological Answer:
Q. How do researchers mitigate racemization risks during functionalization of the azaspiro[2.4]heptane core?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
